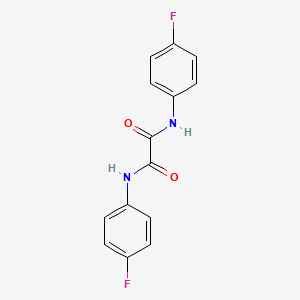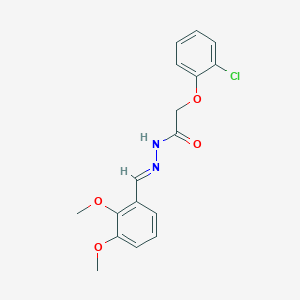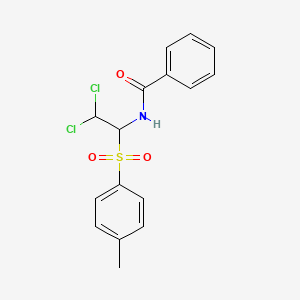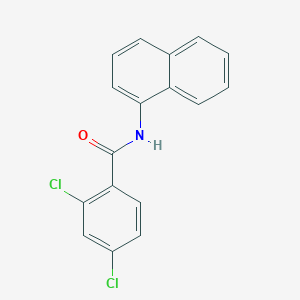
Ethyl 3-butyl-2-oxotetrahydrofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-butyl-2-oxotetrahydro-3-furancarboxylate is an organic compound with the molecular formula C11H18O4. It belongs to the class of esters, which are commonly used in various chemical and industrial applications due to their unique properties. This compound is characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-butyl-2-oxotetrahydro-3-furancarboxylate typically involves the esterification of 3-butyl-2-oxotetrahydrofuran-3-carboxylic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-butyl-2-oxotetrahydro-3-furancarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalysts can further optimize the reaction conditions, leading to higher purity and reduced production costs.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-butyl-2-oxotetrahydro-3-furancarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl 3-butyl-2-oxotetrahydro-3-furancarboxylate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 3-butyl-2-oxotetrahydro-3-furancarboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, which can then participate in various biochemical reactions. The furan ring may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Ethyl 3-butyl-2-oxotetrahydro-3-furancarboxylate can be compared with other similar compounds, such as:
Ethyl 2-oxotetrahydrofuran-3-carboxylate: This compound has a similar structure but lacks the butyl group, which may affect its reactivity and applications.
Methyl 3-butyl-2-oxotetrahydro-3-furancarboxylate: The methyl ester variant may have different physical and chemical properties due to the presence of a methyl group instead of an ethyl group.
Propiedades
Número CAS |
19313-65-6 |
|---|---|
Fórmula molecular |
C11H18O4 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
ethyl 3-butyl-2-oxooxolane-3-carboxylate |
InChI |
InChI=1S/C11H18O4/c1-3-5-6-11(9(12)14-4-2)7-8-15-10(11)13/h3-8H2,1-2H3 |
Clave InChI |
HSKWKXQBYGPEEJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(CCOC1=O)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11958832.png)


![2-(Methylsulfanyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B11958850.png)










